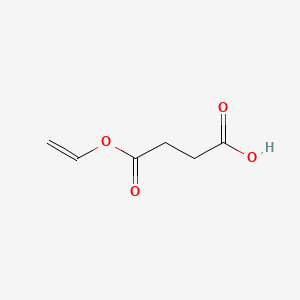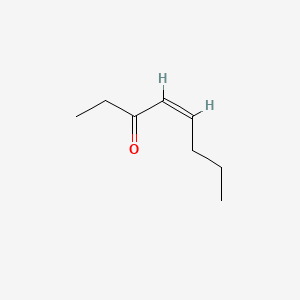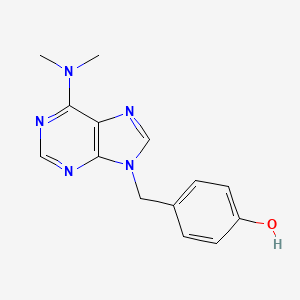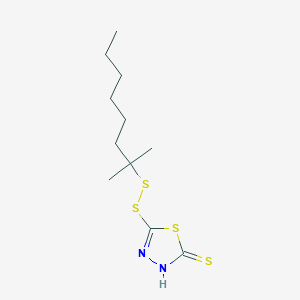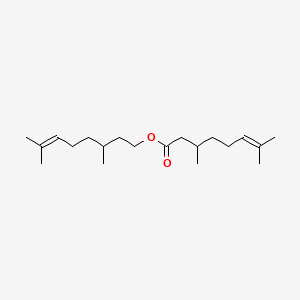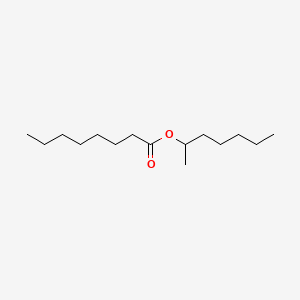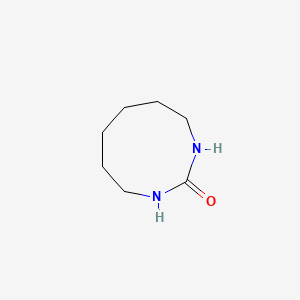
Tetraeuropium hexaphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraeuropium hexaphosphate is a chemical compound with the molecular formula Eu₄O₂₄P₆ It is composed of europium, oxygen, and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraeuropium hexaphosphate typically involves the reaction of europium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity europium salts and phosphoric acid. The reaction is conducted in large reactors, and the product is isolated through filtration and drying. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetraeuropium hexaphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state europium compounds.
Reduction: It can be reduced to lower oxidation state europium compounds.
Substitution: The phosphate groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as chloride or nitrate can be introduced through reactions with corresponding acids or salts.
Major Products Formed
The major products formed from these reactions include various europium oxides, phosphates, and substituted europium compounds
Aplicaciones Científicas De Investigación
Tetraeuropium hexaphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other europium compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: this compound is used in the production of phosphors for lighting and display technologies.
Mecanismo De Acción
The mechanism by which tetraeuropium hexaphosphate exerts its effects involves the interaction of europium ions with specific molecular targets. In biological systems, europium ions can bind to proteins and nucleic acids, affecting their structure and function. The compound’s unique electronic properties make it useful in various applications, including imaging and diagnostics.
Comparación Con Compuestos Similares
Similar Compounds
- Europium(III) chloride (EuCl₃)
- Europium(III) nitrate (Eu(NO₃)₃)
- Europium(III) acetate (Eu(CH₃COO)₃)
Uniqueness
Tetraeuropium hexaphosphate is unique due to its specific phosphate groups and the resulting electronic properties. Unlike other europium compounds, it has distinct applications in phosphor technology and biological imaging. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
93962-88-0 |
|---|---|
Fórmula molecular |
Eu4O24P6-6 |
Peso molecular |
1177.68 g/mol |
Nombre IUPAC |
europium(3+);hexaphosphate |
InChI |
InChI=1S/4Eu.6H3O4P/c;;;;6*1-5(2,3)4/h;;;;6*(H3,1,2,3,4)/q4*+3;;;;;;/p-18 |
Clave InChI |
JNVSUEZEMHJCIZ-UHFFFAOYSA-A |
SMILES canónico |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


